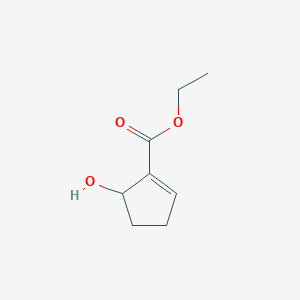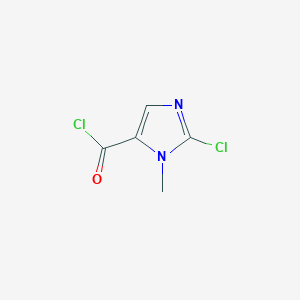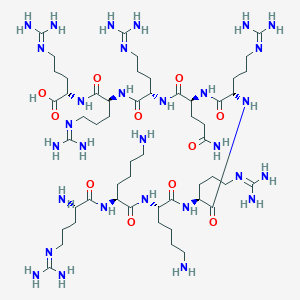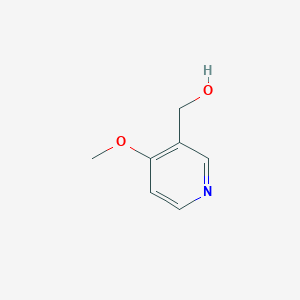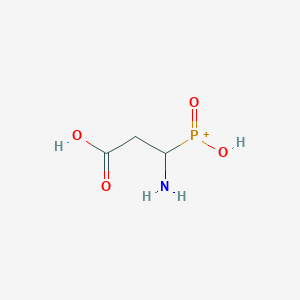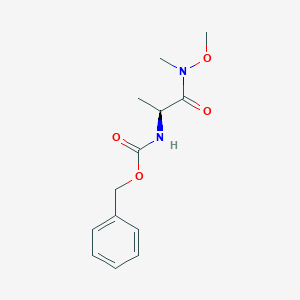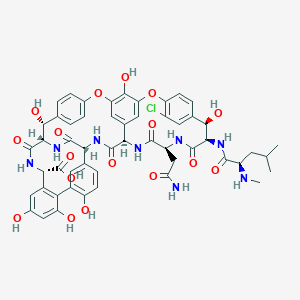
Eremomycin aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremomycin aglycone is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces erythreus in 1970. Eremomycin aglycone has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of eremomycin aglycone involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately results in bacterial cell death.
Effets Biochimiques Et Physiologiques
Eremomycin aglycone has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using eremomycin aglycone in lab experiments is its potent antibacterial activity. The compound has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. However, one of the limitations of using eremomycin aglycone in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on eremomycin aglycone. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the compound's potential use in the treatment of other bacterial infections, such as tuberculosis. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of eremomycin aglycone is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces erythreus. The isolated compound is then subjected to chemical modifications to produce eremomycin aglycone. The most common method for synthesizing eremomycin aglycone is through the total synthesis approach, which involves the chemical synthesis of the molecule from simple starting materials.
Applications De Recherche Scientifique
Eremomycin aglycone has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Eremomycin aglycone. The compound has also been studied for its potential use in the treatment of other bacterial infections, such as tuberculosis. In addition, eremomycin aglycone has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
119789-44-5 |
|---|---|
Nom du produit |
Eremomycin aglycone |
Formule moléculaire |
C53H53ClN8O17 |
Poids moléculaire |
1109.5 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |
Clé InChI |
RWFDKJBPMLNBSI-GAZOPBORSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
SMILES canonique |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |
Autres numéros CAS |
119789-44-5 |
Synonymes |
eremomycin aglycone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



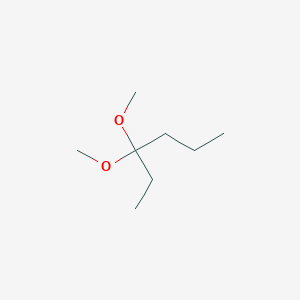
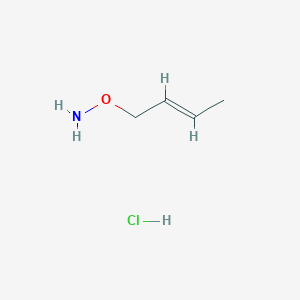
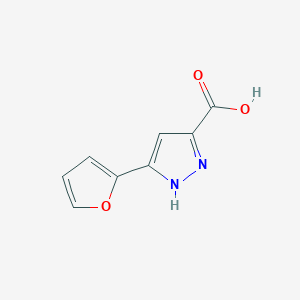
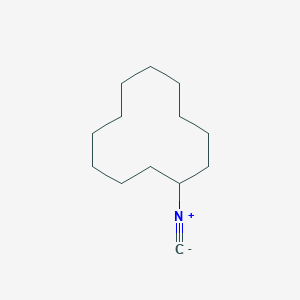
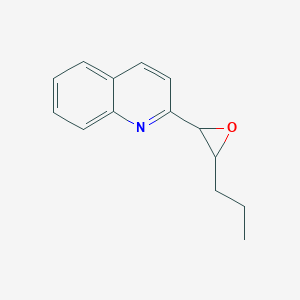
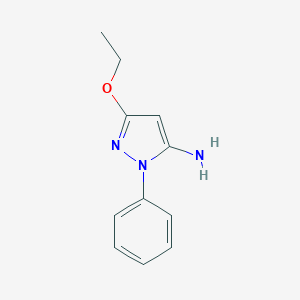
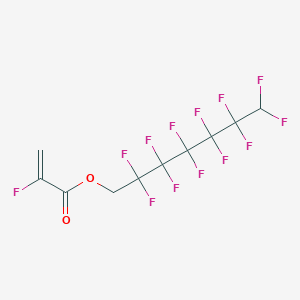
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
